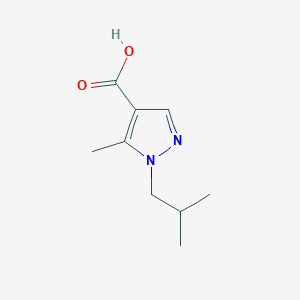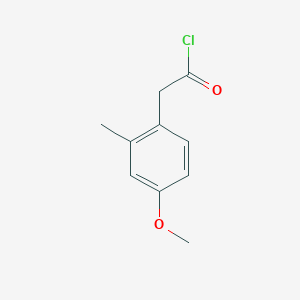
2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fatty Acid Esters and Food Safety
Research on fatty acid esters, such as 3-MCPD esters, reveals concerns about their potential nephrotoxicity and testicular toxicity. These esters have been detected in various food categories and human breast milk, raising food safety concerns. The European Food Safety Authority estimated a tolerable daily value for free 3-MCPD, underscoring the need for scientific foundation in understanding these esters and their implications for food safety (Gao et al., 2019).
Process Intensification in Ethyl Acetate Production
The review on ethyl acetate production through various process intensification techniques outlines the advantages over traditional processes. It discusses the impact of process parameters on ethyl acetate purity, production rate, and economic effectiveness, emphasizing the role of catalysts, reflux ratio, and reactor design in optimizing the esterification process for industrial applications (Patil & Gnanasundaram, 2020).
Ester Formation by Yeast
Studies on ester formation by yeast highlight the potential of microorganisms in producing organic esters, which have applications in flavors and fragrances. The research details the conditions under which yeast like Hansenula anomala produce ethyl acetate, a common ester, during glucose fermentation. This demonstrates the biotechnological potential of yeast in producing esters for various industrial applications (Tabachnick & Joslyn, 1953).
Extraction Solvents in Toxicology
The review on the extraction of drugs by various organic solvents, including esters, highlights the variability in extracting efficiency based on the polarity of the drug and the solvent. This study underscores the importance of selecting appropriate solvents for the efficient removal of drugs from biological specimens, which is crucial for toxicological analysis and forensic investigations (Siek, 1978).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-17-12(16)8-5-9(7(2)3)18-11(8)14-10(15)6-13/h5,7H,4,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUINWWMPWHPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B3151955.png)




![Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide](/img/structure/B3151980.png)



![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)




